molecular formula C6H11BrO2 B134931 6-Bromohexanoic acid CAS No. 4224-70-8

6-Bromohexanoic acid

Cat. No.: B134931
CAS No.: 4224-70-8
M. Wt: 195.05 g/mol
InChI Key: NVRVNSHHLPQGCU-UHFFFAOYSA-N
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Description

6-Bromohexanoic acid, also known as 6-bromocaproic acid, is an organobromine compound with the molecular formula C6H11BrO2. It is a derivative of hexanoic acid, where a bromine atom is substituted at the sixth carbon position. This compound is widely used as an intermediate in organic synthesis due to its reactivity and versatility .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas. The reaction is carried out in an organic solvent such as hexane, with the temperature controlled between 0°C and 100°C. The reaction yields high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-bromohexanoic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

  • 4-Bromobutyric acid
  • 5-Bromovaleric acid
  • 8-Bromooctanoic acid
  • 3-Bromopropionic acid
  • 11-Bromoundecanoic acid
  • 6-Bromohexanoyl chloride

Comparison: 6-Bromohexanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of medium-chain derivatives and specialty chemicals. Compared to shorter or longer chain brominated acids, this compound offers a balance of reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

6-bromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRVNSHHLPQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063366
Record name 6-Bromohexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-70-8
Record name 6-Bromohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4224-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-bromo-
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Record name Hexanoic acid, 6-bromo-
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Record name 6-Bromohexanoic acid
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Record name 6-bromohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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